![molecular formula C13H23NO3 B153369 Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate CAS No. 203662-51-5](/img/structure/B153369.png)
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran . This reaction yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate are not detailed in the search results, it is known to participate in reactions involving L-selectride in anhydrous tetrahydrofuran .Scientific Research Applications
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate: A Comprehensive Analysis:
PROTAC Development
This compound can serve as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. This application is crucial for creating new therapeutic strategies, especially in the field of oncology where the selective degradation of proteins can lead to the treatment of cancer .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, it can be used to create a variety of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications ranging from medicinal chemistry to material science .
Synthesis of Biologically Active Compounds
It can act as an important intermediate in the synthesis of biologically active compounds. For example, derivatives of this compound have been used in the synthesis of crizotinib, an anti-cancer drug .
Stereoselective Syntheses
This compound can be used in stereoselective syntheses to produce derivatives that are substituted at specific positions. This is important for creating compounds with desired stereochemistry, which can have significant implications in drug development and other areas of chemistry .
Precursor to Natural Products
It may also serve as a precursor to biologically active natural products. For instance, similar tert-butyl carboxylate compounds have been synthesized as potential precursors to natural products like Indiacen A and Indiacen B, which have biological activity .
Catalyst Design
In catalysis research, this compound could be investigated as a potential ligand or a structural component in the design of new catalysts that facilitate chemical reactions.
Sigma-Aldrich Springer Link Atlantis Press Springer Link Springer Link
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHACQPKDGMQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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